6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one
Description
The compound 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one features a pyran-2-one core substituted at the 4-position with an azetidin-3-yloxy group. The azetidine ring is further functionalized with a 2-(thiophen-3-yl)acetyl moiety. The thiophene group introduces aromaticity and sulfur-based electronic effects, which may influence solubility, metabolic stability, and bioactivity . While direct pharmacological data for this compound are unavailable, structural analogs suggest its relevance in antimicrobial and enzyme inhibition applications .
Properties
IUPAC Name |
6-methyl-4-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-4-12(6-15(18)19-10)20-13-7-16(8-13)14(17)5-11-2-3-21-9-11/h2-4,6,9,13H,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDRHCCMSJTGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidin-3-yl intermediate, which is then coupled with the thiophen-3-yl acetyl group. The final step involves the formation of the pyranone ring through cyclization reactions under controlled conditions. Specific reagents and catalysts, such as Lewis acids or bases, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activities could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to modulate gene expression. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
Core Heterocycle Influence: The pyran-2-one core (target compound, ) is associated with antifungal and antimicrobial activity in analogs, as seen in thiazole derivatives . Pyrimidine-based compounds (e.g., ) exhibit similar bioactivity, suggesting the core heterocycle is a critical pharmacophore.
Substituent Effects: Thiophene vs. Azetidine Functionalization: Substituents like sulfonyl () or indole () on the azetidine ring may reduce bioavailability due to increased molecular weight and polarity compared to the acetyl-thiophene group in the target compound.
Bioactivity Trends :
- Pyran-2-one derivatives with electron-deficient substituents (e.g., dibromoacetyl in ) show enhanced antimicrobial activity. The target compound’s thiophene group may similarly enhance interactions with microbial enzymes.
- Hydrazide derivatives () demonstrate substituent-dependent antimicrobial potency, suggesting that the acetyl-thiophene group in the target compound could optimize activity through balanced lipophilicity and electronic effects.
Biological Activity
The compound 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a pyranone core linked to an azetidine ring and a thiophene moiety, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyranones have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
Preliminary studies have indicated potential anticancer effects. The compound's ability to interact with specific cellular pathways may inhibit tumor growth. In vitro assays demonstrated that related compounds could induce apoptosis in cancer cell lines, highlighting the need for further research into the mechanisms at play .
The mechanism of action is hypothesized to involve the inhibition of key enzymes or receptors involved in cellular proliferation and survival. The unique structural features of the compound allow it to bind effectively to these targets, potentially altering their activity and leading to therapeutic effects .
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Study 2 : Anticancer Potential | Induced apoptosis in specific cancer cell lines through caspase activation. |
| Study 3 : Mechanistic Insights | Identified enzyme targets affected by the compound, leading to altered metabolic pathways. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
